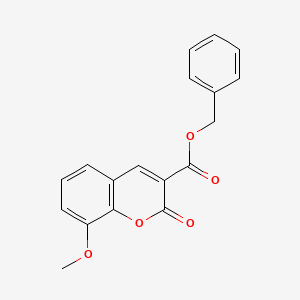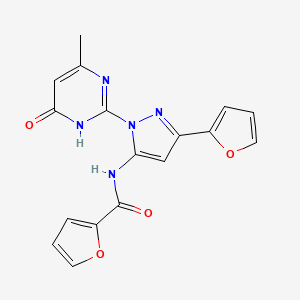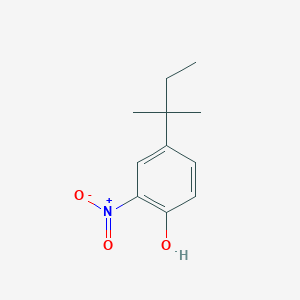
2-Nitro-4-tert-pentyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-tert-pentyl-phenol is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Partitioning in Reverse Micellar Systems
The partitioning behavior of 4-nitrophenol in reverse micellar systems has been investigated. In a specific study, the partitioning of 4-nitrophenol in an aerosol-OT (AOT)–H2O–isooctane system was monitored, revealing dependencies on water content and buffer type. This research provides insights into the interactions and partitioning behavior of nitrophenols in complex systems (Hung & Chang, 1999).
2. Impact on Acetate Utilizing Methanogenic Systems
Studies have explored the effects of nitrophenols, including 4-nitrophenol, on anaerobic systems, particularly focusing on their toxic impacts on methanogenic bacteria. This research is crucial for understanding the environmental implications of nitrophenols in ecosystems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
3. Photocatalytic Degradation and Detection
Recent studies have focused on the photocatalytic degradation and electrochemical detection of 4-nitrophenol. For instance, the development of Ag2O-ZnO composite nanocones demonstrated significant potential in the electrochemical detection and photocatalytic degradation of 4-nitrophenol, highlighting its application in environmental monitoring and remediation (Chakraborty et al., 2021).
4. Analytical Methods for Detection and Quantification
Analytical methods have been developed for the simultaneous determination of 4-nitrophenol and its derivatives. A specific study established an ion-pair HPLC method for quantitating 4-nitrophenol, showcasing the method's precision and linearity, crucial for research and industrial applications (Almási, Fischer, & Perjési, 2006).
5. Synthesis of Nitrophenol Derivatives
Research has been conducted on the synthesis of various nitrophenol derivatives for potential applications in different fields. For example, the synthesis of substituted 2-Aminobenzothiazoles with 4-nitrophenol derivatives has been explored for their potential as cyanide sensors in aqueous media, demonstrating the versatility of nitrophenol compounds in chemical synthesis and sensor technology (Elsafy, Al-Easa, & Hijji, 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as Amorolfine , is the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .
Mode of Action
Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes by Amorolfine disrupts this pathway, causing a decrease in ergosterol, a vital component of fungal cell membranes, and an increase in ignosterol .
Pharmacokinetics
It is known that the compound is applied topically, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be largely localized to the site of application .
Result of Action
The result of Amorolfine’s action is the disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol . This leads to the inhibition of fungal growth and replication .
Propiedades
IUPAC Name |
4-(2-methylbutan-2-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBVXMQEWCXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)
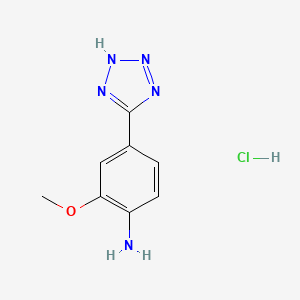
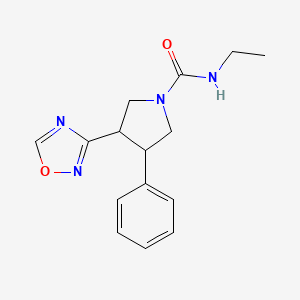
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
